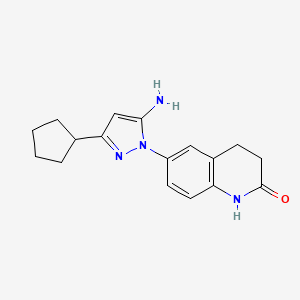
6-(5-amino-3-cyclopentylpyrazol-1-yl)-3,4-dihydro-1H-quinolin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(5-amino-3-cyclopentylpyrazol-1-yl)-3,4-dihydro-1H-quinolin-2-one is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinolinone core and a pyrazole ring, making it an interesting subject for chemical research and development.
准备方法
The synthesis of 6-(5-amino-3-cyclopentylpyrazol-1-yl)-3,4-dihydro-1H-quinolin-2-one typically involves multiple steps, including the formation of the pyrazole ring and the quinolinone core. The synthetic route often starts with the preparation of the pyrazole intermediate, followed by its coupling with a quinolinone precursor under specific reaction conditions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled environments to ensure consistency and efficiency.
化学反应分析
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
6-(5-amino-3-cyclopentylpyrazol-1-yl)-3,4-dihydro-1H-quinolin-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers explore its potential as a bioactive compound, investigating its interactions with biological targets.
Medicine: It may have therapeutic potential, with studies focusing on its effects on various diseases and conditions.
Industry: The compound can be used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 6-(5-amino-3-cyclopentylpyrazol-1-yl)-3,4-dihydro-1H-quinolin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the specific application and context of its use.
相似化合物的比较
Compared to other similar compounds, 6-(5-amino-3-cyclopentylpyrazol-1-yl)-3,4-dihydro-1H-quinolin-2-one stands out due to its unique structure and properties. Similar compounds include other quinolinone derivatives and pyrazole-containing molecules. The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications.
属性
分子式 |
C17H20N4O |
|---|---|
分子量 |
296.37 g/mol |
IUPAC 名称 |
6-(5-amino-3-cyclopentylpyrazol-1-yl)-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C17H20N4O/c18-16-10-15(11-3-1-2-4-11)20-21(16)13-6-7-14-12(9-13)5-8-17(22)19-14/h6-7,9-11H,1-5,8,18H2,(H,19,22) |
InChI 键 |
YEMJNZHKJJQBBH-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C1)C2=NN(C(=C2)N)C3=CC4=C(C=C3)NC(=O)CC4 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














